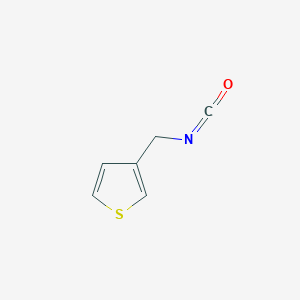

3-(isocyanatomethyl)thiophene

Overview

Description

3-(isocyanatomethyl)thiophene is a heterocyclic organic compound featuring a thiophene ring substituted with an isocyanatomethyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isocyanatomethyl)thiophene typically involves the reaction of thiophene derivatives with isocyanates. One common method is the reaction of 3-(bromomethyl)thiophene with sodium cyanate under suitable conditions to yield this compound . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(isocyanatomethyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isocyanate group to an amine.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiophene derivatives with amine groups.

Substitution: Urea or carbamate derivatives.

Scientific Research Applications

3-(isocyanatomethyl)thiophene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties.

Industry: Utilized in the production of organic semiconductors and conductive polymers for electronic devices.

Mechanism of Action

The mechanism of action of 3-(isocyanatomethyl)thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The isocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. In materials science, the thiophene ring’s conjugated system facilitates electron transport, making it useful in electronic applications .

Comparison with Similar Compounds

Similar Compounds

- 2-(isocyanatomethyl)thiophene

- 3-(isocyanatomethyl)furan

- 3-(isocyanatomethyl)pyrrole

Uniqueness

3-(isocyanatomethyl)thiophene is unique due to the presence of both the thiophene ring and the isocyanate group, which confer distinct chemical reactivity and electronic properties. Compared to its analogs, it offers a balance of stability and reactivity, making it versatile for various applications .

Biological Activity

3-(Isocyanatomethyl)thiophene, with the CAS number 114546-13-3, is a thiophene derivative that has garnered interest in various fields, including medicinal chemistry and materials science. This compound features an isocyanate functional group, which is known for its reactivity and potential biological activity. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The structure of this compound can be described as follows:

- Molecular Formula : C6H6N2OS

- Molecular Weight : 154.19 g/mol

- Functional Groups : Isocyanate (-N=C=O), Thiophene ring

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that various thiophene-based compounds showed effectiveness against a range of bacterial strains, suggesting that the presence of the thiophene ring enhances their antibacterial properties. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The isocyanate group may play a crucial role in this activity by forming covalent bonds with nucleophilic sites on proteins, thereby modifying their function and leading to cell death .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The isocyanate group is known to react with thiol groups in proteins, leading to the formation of stable adducts. This interaction can result in:

- Inhibition of Enzymatic Activity : By modifying active site residues in enzymes.

- Alteration of Protein Function : Affecting signaling pathways crucial for cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiophene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound displayed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : In a study assessing the cytotoxic effects on human breast cancer cells (MCF-7), this compound was found to reduce cell viability significantly with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cytochrome c release from mitochondria.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 16 µg/mL against S. aureus | |

| Cytotoxicity | IC50 = 25 µM in MCF-7 cells | |

| Apoptosis Induction | Increased cytochrome c release |

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Protein Modification | Covalent bonding with thiol groups |

| Enzyme Inhibition | Alteration of active site residues |

| Signaling Pathway Disruption | Impact on survival pathways leading to apoptosis |

Properties

IUPAC Name |

3-(isocyanatomethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c8-5-7-3-6-1-2-9-4-6/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOMUQIUCLRJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.